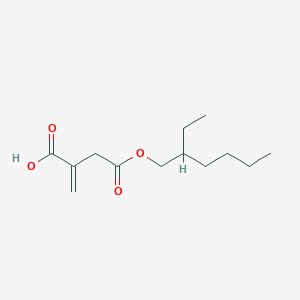

mono-2-Ethylhexyl itaconate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mono-2-Ethylhexyl itaconate (MEHIA) is an organic compound belonging to the class of aliphatic esters, which are derivatives of carboxylic acids. It is a colorless liquid with a slightly pungent odor and is used in various industrial and commercial applications. MEHIA is a widely used plasticizer, which is used to increase the flexibility and durability of polymers. It is also used in the production of latex, printing inks, and adhesives. In addition, MEHIA is used as a solvent in the manufacture of polymers and as a surfactant in the production of cosmetics and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Mono-2-Ethylhexyl itaconate has been the subject of numerous scientific studies, due to its wide range of applications. It has been studied for its potential to improve the mechanical properties of polymers, as well as its ability to act as a plasticizer. This compound has also been studied for its potential to act as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. In addition, this compound has been studied for its potential to act as a corrosion inhibitor and as a stabilizer for polymers.

Wirkmechanismus

Mono-2-Ethylhexyl itaconate is believed to act as a plasticizer by forming hydrogen bonds with the polymer chains, thus increasing the flexibility and durability of the polymer. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of the microorganisms. This compound is also believed to act as a surfactant by reducing the surface tension of the solution, thus allowing the molecules to interact more easily. In addition, this compound is believed to act as a corrosion inhibitor by forming a protective film on the metal surface, thus preventing corrosion.

Biochemical and Physiological Effects

This compound has been shown to have no acute or chronic toxic effects, and is not believed to be carcinogenic or mutagenic. However, this compound has been shown to have an irritating effect on the skin and eyes, and may cause skin sensitization. In addition, this compound has been shown to have a low level of bioaccumulation in aquatic organisms, and is not believed to be persistent in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

Mono-2-Ethylhexyl itaconate has several advantages for laboratory experiments. It is a low-cost, easy-to-handle compound that is readily available. In addition, this compound is highly soluble in a variety of organic solvents, making it easy to work with. However, this compound also has several limitations. It is highly volatile and flammable, and must be handled with care. In addition, this compound has a low flash point, making it unsuitable for use in high-temperature applications.

Zukünftige Richtungen

There are several potential future directions for mono-2-Ethylhexyl itaconate research. These include the development of new synthesis methods for this compound, as well as the exploration of its potential as a plasticizer for other polymers. In addition, further research could be conducted into the potential of this compound as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. Furthermore, further research could be conducted into the potential of this compound as a corrosion inhibitor, as well as its potential to act as a stabilizer for polymers. Finally, further research could be conducted into the environmental fate and behavior of this compound, as well as its potential to bioaccumulate in aquatic organisms.

Synthesemethoden

Mono-2-Ethylhexyl itaconate is produced by the reaction of mono-2-ethylhexanol (MEH) and itaconic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid. The esterification reaction is carried out at a temperature of 140-160°C, with a molar ratio of 1:1. The reaction is complete when the acidity of the reaction mixture is below 0.1%. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Eigenschaften

IUPAC Name |

4-(2-ethylhexoxy)-2-methylidene-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-12(14)8-10(3)13(15)16/h11H,3-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDDZSKLOIUOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)

![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)

![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)